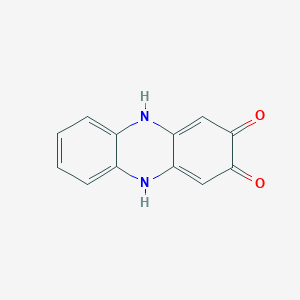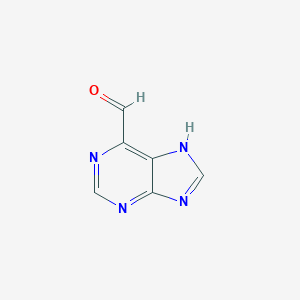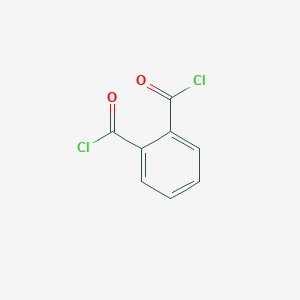
2,3-Phenazinediol
Descripción general
Descripción
2,3-Phenazinediol is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their vibrant colors and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Phenazinediol typically involves the condensation of 1,2-diaminobenzene with suitable carbonyl compounds. One common method is the oxidative cyclization of 1,2-diaminobenzene with diphenylamines. This reaction is often catalyzed by palladium and involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Phenazinediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized phenazine derivatives with halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
2,3-Phenazinediol has a wide range of applications in scientific research:
Biology: The compound’s ability to generate reactive oxygen species makes it valuable in studying oxidative stress and cellular responses.
Medicine: Its potential as a photosensitizer is explored in photodynamic therapy for cancer treatment.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,3-Phenazinediol primarily involves its ability to generate singlet oxygen upon light irradiation. This process involves the absorption of light by the compound, leading to the formation of an excited singlet state. The excited singlet state undergoes intersystem crossing to form a triplet state, which then transfers energy to molecular oxygen, generating singlet oxygen . This reactive oxygen species can then participate in various chemical and biological processes.
Comparación Con Compuestos Similares
- Phenazine-1,6-diol
- Phenazine-2,3-diamine
- Phenazine-1-carboxylic acid
Comparison: 2,3-Phenazinediol is unique due to its specific substitution pattern on the phenazine ring, which imparts distinct chemical and photophysical properties. Compared to phenazine-1,6-diol, this compound has different reactivity and solubility characteristics. Phenazine-2,3-diamine, on the other hand, has amino groups instead of hydroxyl groups, leading to different chemical behavior and applications. Phenazine-1-carboxylic acid has a carboxyl group, making it more acidic and suitable for different types of reactions and applications .
Propiedades
IUPAC Name |
phenazine-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLITJCYDVORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)











